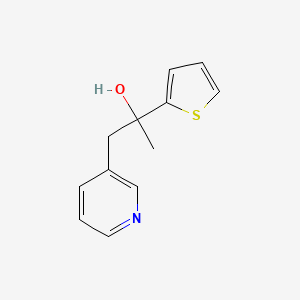![molecular formula C10H14OS B14006325 [(2-Ethoxyethyl)sulfanyl]benzene CAS No. 19594-05-9](/img/structure/B14006325.png)
[(2-Ethoxyethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Ethoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C11H16OS It is a derivative of benzene, where a sulfanyl group is substituted with a 2-ethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-ethoxyethanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The process can be summarized as follows:
- Benzene reacts with 2-ethoxyethanethiol.
- A catalyst, such as titanium tetraisopropoxide, is used to facilitate the reaction.
- The reaction mixture is heated to 50-70°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Ethoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
[(2-Ethoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Ethoxyethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
[(2-Ethoxyethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(2-Methoxyethyl)sulfanyl]benzene: This compound has a methoxy group instead of an ethoxy group, leading to different chemical properties.
[(2-Ethoxyethyl)thio]benzene: The thioether linkage in this compound results in different reactivity compared to the sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of the ethoxyethyl and sulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19594-05-9 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
2-ethoxyethylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
NNMYRIQJNYKPLN-UHFFFAOYSA-N |
SMILES canonique |
CCOCCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

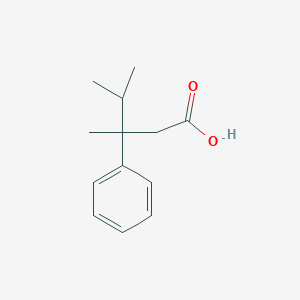

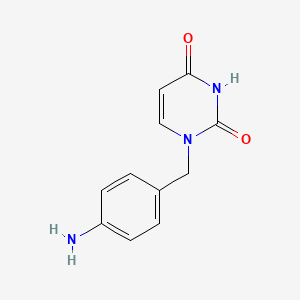
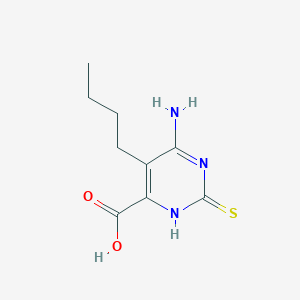
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
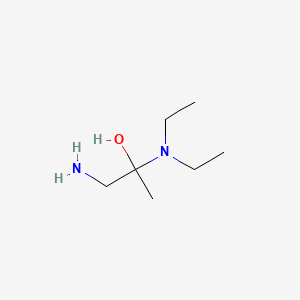
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

